5-Bromo-3-chloro-2-iodophenol
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Overview
Description
5-Bromo-3-chloro-2-iodophenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-iodophenol can be achieved through a series of halogenation reactions. One common method involves the sequential halogenation of phenol. The process typically starts with the bromination of phenol to form 5-bromophenol, followed by chlorination to introduce the chlorine atom at the 3-position, and finally iodination to introduce the iodine atom at the 2-position. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to handle the hazardous nature of halogenating agents .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The halogen atoms can be reduced to form dehalogenated phenols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones .
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-2-iodophenol is used as a building block in organic synthesis. Its unique halogenation pattern allows for the creation of complex molecules through further functionalization.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions with halogenated substrates. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s halogenated structure makes it a candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties and target specificity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-iodophenol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-chlorophenol
- 3-Bromo-2-iodophenol
- 2-Iodo-4-chlorophenol
Comparison: 5-Bromo-3-chloro-2-iodophenol is unique due to the presence of three different halogen atoms on the phenol ring. This unique halogenation pattern provides distinct chemical reactivity and biological activity compared to similar compounds with fewer or different halogen substitutions. The combination of bromine, chlorine, and iodine atoms allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H3BrClIO |
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Molecular Weight |
333.35 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
InChI Key |
REJZDVXXBZBJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)Cl)Br |
Origin of Product |
United States |
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